4-(tert-Butoxy)cyclohexanamine hydrochloride

Descripción general

Descripción

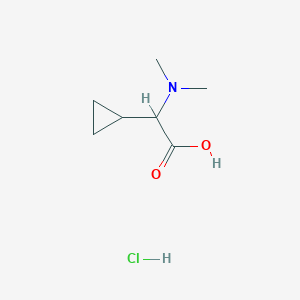

4-(tert-Butoxy)cyclohexanamine hydrochloride, also known as tert-butylcyclohexylamine hydrochloride, is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol .

Synthesis Analysis

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves several steps. In one experiment, this material (1.8 g) was taken up in methanol (100 ml) containing concentrated hydrochloric acid (0.6 ml), treated with 10% palladium on carbon and hydrogenated at 45 psi for 8 hours . The catalyst was filtered off and the solvent removed at reduced pressure to afford 4-tert-butoxypiperidine hydrochloride .Molecular Structure Analysis

The molecular structure of 4-(tert-Butoxy)cyclohexanamine hydrochloride can be represented by the InChI code 1S/C10H21N/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-(tert-Butoxy)cyclohexanamine hydrochloride are complex and varied. For instance, it has been used in the synthesis of 4-[(2-(4-tert-butoxypiperidine-1-carbonyl)pyridin-4-yl)methyl]phthalazin-1(2H)-one .Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

4-(tert-Butoxy)cyclohexanamine hydrochloride: is used as a building block in organic synthesis . It serves as a precursor for various organic compounds due to its reactive amine group, which can undergo a range of transformations, including alkylation, acylation, and condensation reactions. This versatility makes it valuable for constructing complex molecules for pharmaceuticals and agrochemicals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is utilized as an intermediate in the synthesis of APIs . Its structural motif is found in certain therapeutic agents, and its modification through chemical reactions can lead to the development of new drugs with potential biological activities.

Material Science Research

In material science, 4-(tert-Butoxy)cyclohexanamine hydrochloride can be employed to modify the surface properties of materials . The amine functionality can be used to introduce other chemical groups onto a surface, altering its hydrophobicity, reactivity, or biocompatibility.

Catalyst and Reagent in Chemical Reactions

The compound can act as a catalyst or a reagent in specific chemical reactions . Its amine group can facilitate the formation of bonds in catalytic cycles or participate directly in chemical transformations, influencing reaction pathways and yields.

Protecting Group Strategy in Peptide Synthesis

It is involved in the protection of amino groups during peptide synthesis . The tert-butoxy group can be used to protect the amine functionality from unwanted reactions, and later removed under controlled conditions to reveal the free amine for further synthetic steps.

Research on tert-Butylation Reactions

4-(tert-Butoxy)cyclohexanamine hydrochloride: is studied for its role in tert-butylation reactions, which are important for modifying the properties of molecules, such as increasing their steric bulk or altering their solubility . This research can lead to improved methods for the synthesis of tert-butylated compounds.

Safety And Hazards

4-(tert-Butoxy)cyclohexanamine hydrochloride is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGZZKFRYJESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)cyclohexanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride](/img/structure/B1447938.png)

![8-Azabicyclo[3.2.1]oct-2-ene hydrochloride](/img/structure/B1447948.png)

![tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate](/img/structure/B1447954.png)